molecular formula C21H13BrN4O2S B10951620 6-Amino-4-(4-bromothiophen-2-yl)-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromothiophen-2-yl)-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10951620
M. Wt: 465.3 g/mol
InChI Key: QCMHMSNXBMRUPL-UHFFFAOYSA-N
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Description

6-AMINO-4-(4-BROMO-2-THIENYL)-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a combination of amino, bromo, thienyl, furyl, phenyl, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(4-BROMO-2-THIENYL)-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-keto ester to form the pyrazole ring.

    Introduction of the dihydropyrano moiety: The pyrazole intermediate is then reacted with an aldehyde and a malononitrile in the presence of a base to form the dihydropyrano[2,3-c]pyrazole core.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(4-BROMO-2-THIENYL)-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino, bromo, and cyanide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-AMINO-4-(4-BROMO-2-THIENYL)-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(4-BROMO-2-THIENYL)-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminophenol: A simpler compound with similar functional groups but lacking the complex dihydropyrano[2,3-c]pyrazole structure.

    2-Amino-6-nitrobenzothiazole: Another compound with an amino group and heterocyclic structure, but with different chemical properties and applications.

Uniqueness

6-AMINO-4-(4-BROMO-2-THIENYL)-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its complex structure, which imparts a combination of chemical reactivity and potential biological activity not found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H13BrN4O2S

Molecular Weight

465.3 g/mol

IUPAC Name

6-amino-4-(4-bromothiophen-2-yl)-3-(furan-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H13BrN4O2S/c22-12-9-16(29-11-12)17-14(10-23)20(24)28-21-18(17)19(15-7-4-8-27-15)25-26(21)13-5-2-1-3-6-13/h1-9,11,17H,24H2

InChI Key

QCMHMSNXBMRUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC(=CS4)Br)C(=N2)C5=CC=CO5

Origin of Product

United States

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